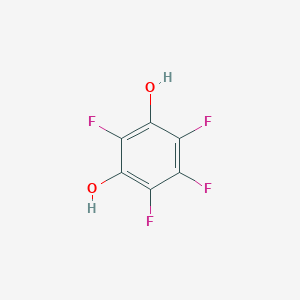

Tetrafluorobenzene-1,3-diol

Descripción general

Descripción

Synthesis Analysis

The synthesis of tetrafluorobenzene derivatives involves various chemical reactions. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, the mercuration of different tetrafluorobenzenes with mercuric trifluoroacetate has been explored, leading to the formation of tetrafluorophenylmercuric trifluoroacetates and other derivatives .

Molecular Structure Analysis

The molecular structure of tetrafluorobenzene derivatives has been studied using various techniques. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene was determined to have a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions . The rotational spectra of 1,2,3,4-tetrafluorobenzene provided insights into its rotational and centrifugal distortion constants, which helped derive partial structural parameters . The molecular structure of 1,2,4,5-tetrafluorobenzene was also investigated using electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry .

Chemical Reactions Analysis

The chemical reactivity of tetrafluorobenzene derivatives is diverse. For instance, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium produced more crowded derivatives . The mercuration reactions of tetrafluorobenzenes led to various organomercury compounds, showcasing the versatility of these reactions in synthesizing different derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorobenzene derivatives are influenced by their molecular structures. The steric hindrance in 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives was reflected in their 19F NMR spectroscopy, indicating crowded structures . The crystal packing of 1,2,3,5-tetrafluorobenzene was influenced by weak intermolecular interactions, highlighting the role of such interactions in the crystal packing of predominantly non-polar compounds . The thermal and photochemical stability of valence-bond isomers of perfluorinated derivatives also exemplifies the unique properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis of Polyfluorinated Organic Compounds

Tetrafluorobenzene-1,3-diol serves as a key building block in the synthesis of polyfluorinated organic compounds. Its use has been highlighted in the review of methodologies involving 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB), a polyfluorinated compound of major importance in chemical transformations (Sapegin & Krasavin, 2018).

Structural Studies in Crystallography

1,2,3,5-Tetrafluorobenzene, closely related to tetrafluorobenzene-1,3-diol, has been examined for its crystal structure, providing insights into the role of weak intermolecular interactions in the packing of predominantly non-polar compounds. Such structural analyses contribute significantly to the understanding of material properties (Thakur et al., 2010).

Development of Electron-Deficient Materials

Research into the synthesis of electron-deficient oxacalix[2]arene[2]triazines from tetrafluorobenzene-1,3-diol derivatives demonstrates the compound's utility in creating materials with unique electronic properties. These developments have potential implications in materials science and electronic engineering (Yang et al., 2013).

Safety And Hazards

Tetrafluorobenzene-1,3-diol is classified as an irritant . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBQVXMWOFCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345218 | |

| Record name | Tetrafluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrafluorobenzene-1,3-diol | |

CAS RN |

16840-25-8 | |

| Record name | Tetrafluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

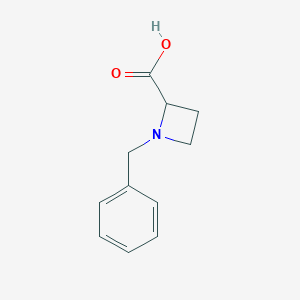

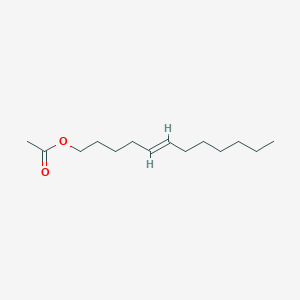

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)